![molecular formula C7H16ClNS B1447671 2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride CAS No. 1864051-56-8](/img/structure/B1447671.png)
2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride
Overview
Description
2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C7H16ClNS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with an ethylsulfanyl methylating agent. One common method is the alkylation of pyrrolidine with ethylsulfanyl methyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, yielding pyrrolidine derivatives.
Substitution: The ethylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine compounds.
Scientific Research Applications
2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The pyrrolidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the ethylsulfanyl group.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.
Uniqueness: 2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, making it a versatile intermediate in organic synthesis. Additionally, the hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Biological Activity
2-[(Ethylsulfanyl)methyl]pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrrolidine ring substituted with an ethylthio group. Its chemical structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the ethyl sulfanyl group may enhance lipophilicity, allowing for better membrane penetration and interaction with cellular targets.
- Enzyme Interaction : The compound may modulate enzyme activity through non-covalent interactions such as hydrogen bonding and hydrophobic effects.
- Receptor Binding : It may exhibit affinity for neurotransmitter receptors, potentially influencing neurotransmission.
Pharmacological Effects
Research indicates that compounds similar to this compound often display a range of pharmacological effects:
- Anticonvulsant Activity : Similar compounds have shown efficacy in reducing seizure activity in animal models, suggesting potential use in epilepsy treatment.
- Antimicrobial Properties : There is evidence that related thiazole-bearing compounds exhibit significant antibacterial activity against resistant strains of bacteria, indicating that this compound could have similar properties.
Case Studies and Research Findings
- Anticonvulsant Studies :
- Antimicrobial Activity :
Comparative Analysis
The following table summarizes the biological activities of selected pyrrolidine derivatives, highlighting their effects and potential applications:
Compound Name | Activity Type | Effective Dose (mg/kg) | Mechanism of Action |
---|---|---|---|
2-[(Ethylsulfanyl)methyl]pyrrolidine | Anticonvulsant | TBD | Modulation of neurotransmitter receptors |
Thiazole-Pyrrolidine Analog | Anticonvulsant | <20 | Inhibition of neuronal excitability |
Pyrrolidine Derivative | Antimicrobial | TBD | Disruption of cell membrane integrity |
Properties
IUPAC Name |
2-(ethylsulfanylmethyl)pyrrolidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-2-9-6-7-4-3-5-8-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVQCYFMOWVVQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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